RA Vii

Description

Classification and Occurrence of Naturally Derived Cyclic Peptides

Naturally derived cyclic peptides are a diverse group of biomolecules found in a wide range of natural sources. mdpi.comnih.govoup.com They can be broadly classified based on the type of linkage forming the cyclic structure. Homodetic cyclic peptides have rings composed solely of standard peptide bonds, while heterodetic cyclic peptides incorporate other types of linkages, such as ether, thioether, lactone, or disulfide bonds. biochempeg.com Cyclization can occur through various strategies, including head-to-tail, head-to-side chain, tail-to-side chain, and side chain-to-side chain cyclization. nih.govbiochempeg.com

These peptides are found in organisms ranging from microorganisms like bacteria and fungi to more complex organisms like plants and animals. mdpi.comnih.govoup.comresearchgate.net Their widespread occurrence in nature underscores their significant biological roles, which include defense mechanisms, signaling, and regulation. nih.gov

Historical Discovery and Isolation of RA-VII from Rubia Species

The history of the RA-series peptides is closely linked to the investigation of Rubia species for their medicinal properties. The first two Rubiaceae-type cyclic hexapeptides, bouvardin (B1209253) and deoxybouvardin (B1200550) (RA-V), were isolated from Bouvardia ternifolia (also in the Rubiaceae family) in 1977. researchgate.netchimia.chmdpi.com Following these initial discoveries, researchers in the 1980s, particularly Itokawa and coworkers in Japan, isolated similar cyclic peptides from Rubia cordifolia and Rubia akane during screening for anticancer compounds. researchgate.netchimia.chmdpi.com These compounds were subsequently named as the RA-series. chimia.chmdpi.com

RA-VII is one such bicyclic hexapeptide isolated from Rubia species, including Rubia cordifolia and Rubia akane. wikidata.orgijpsr.com Its isolation, along with other RA-series peptides, involved various instrumental and chemical analyses to elucidate its structure. ijpsr.com More than 20 RA-peptides have been isolated from these plants. tandfonline.com

Early Therapeutic Significance and Clinical Exploration of RA-VII as an Anticancer Agent

The discovery of the RA-series peptides was driven by their observed antitumor activities. researchgate.netchimia.chmdpi.com RA-VII, in particular, demonstrated potent antitumor activity in early studies. tandfonline.com This promising activity led to its exploration as a potential anticancer agent.

RA-VII underwent clinical trials in Japan in the late 1980s to early 1990s as an anticancer agent. tandfonline.com Research into its mechanism of action indicated that RA-VII could inhibit protein synthesis by interacting with eukaryotic 80S ribosomes. researchgate.net This interaction is believed to impede the translocation of aminoacyl-tRNA and peptidyl-tRNA. mdpi.com Furthermore, studies suggested that RA-VII could influence the conformation of F-actin and induce G2 arrest during cytokinesis. tandfonline.com Structure-activity relationship studies for RA-VII highlighted the importance of its 14-membered ring structure and the side chain of the Tyr³ residue for its antitumor activity. tandfonline.com Analogues with modifications in these regions showed altered cytotoxic activity. tandfonline.com

Structure

2D Structure

Properties

IUPAC Name |

(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQKTLYFUYNAPZ-FEZMQHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006656 | |

| Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86229-97-2 | |

| Record name | RA VII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RA-VII | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM25O0351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Natural Isolation of Ra Vii

Elucidation of the RA-VII Bicyclic Hexapeptide Architecture

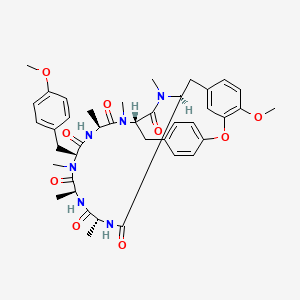

RA-VII is characterized as a bicyclic hexapeptide, meaning it is composed of six amino acid residues arranged in a cyclic structure with an additional bridge forming a second ring. researchgate.netphcogrev.com Structural determination of RA-series peptides, including RA-VII, has been achieved through various spectroscopic and chemical methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as well as X-ray crystallography for some analogues. phcogrev.comresearchgate.netnih.govresearchgate.netuzh.chspringernature.comnih.govfu-berlin.de

The structure of RA-VII features two interconnected ring systems. mdpi.com Rubiaceae-type cyclopeptides (RAs), including RA-VII, are described as having an 18-membered ring and a 14-membered ring system. mdpi.com These macrocyclic rings are formed by peptide bonds linking the constituent amino acids and an additional ether linkage. jst.go.jpresearchgate.net The macrocyclic nature of these peptides contributes to their structural rigidity and stability. researchgate.netrsc.orgnih.gov

A defining feature of RA-series peptides, including RA-VII, is the presence of a 14-membered cycloisodityrosine unit as a core structure. researchgate.netresearchgate.netresearchgate.netnih.govdntb.gov.uanii.ac.jpnih.gov This unique structural motif is formed by an ether linkage between the phenolic oxygen atom of one tyrosine residue and the ε-carbon atom of another tyrosine residue. jst.go.jpresearchgate.net This cycloisodityrosine unit is considered crucial for the biological activity of these peptides. researchgate.netnih.govdntb.gov.uanih.gov

RA-VII is a hexapeptide, meaning it is composed of six amino acid residues. phcogrev.com The specific amino acid composition of RA-series peptides, including RA-VII, typically includes alanine (B10760859) (in both L and D configurations) and N-methylated tyrosine residues. mdpi.comjst.go.jp Specifically, RA-VII contains two molecules of L-alanine, one molecule of D-alanine, one molecule of N,O-dimethyl-L-tyrosine, and an N-methyl-L-tyrosyl-N,O-dimethyl-L-tyrosine unit where the C-terminal tyrosine is involved in the ether linkage of the cycloisodityrosine core. jst.go.jp

Here is a table summarizing the typical amino acid constituents of RA-series bicyclic hexapeptides like RA-VII:

| Amino Acid Type | Configuration | Quantity in RA-VII (Typical) |

| Alanine | L | 2 |

| Alanine | D | 1 |

| N,O-dimethyl-tyrosine | L | 1 |

| N-methyl-tyrosyl-N,O-dimethyl-tyrosine unit | L | 1 (involved in cycloisodityrosine) |

Isolation Methodologies from Rubia cordifolia and Rubia argyi

RA-VII and other RA-series peptides are primarily isolated from the roots of Rubia cordifolia and Rubia argyi. researchgate.netresearchgate.netphcogrev.comresearchgate.net Various extraction and purification techniques have been employed to obtain these compounds.

General approaches for isolating compounds from Rubia roots often involve initial extraction with organic solvents or solvent mixtures. rjptonline.orgmjpms.intandfonline.comgoogle.comwur.nl For instance, ethanol (B145695) or methanol (B129727) extracts of Rubia cordifolia roots have been used. mdpi.commjpms.intandfonline.com Subsequent fractionation and purification steps are necessary to isolate specific peptides like RA-VII from the complex mixture of compounds present in the plant extract. tandfonline.com

Chromatographic methods play a crucial role in the purification process. Techniques such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), including reversed-phase HPLC, have been utilized to separate RA-series peptides. mdpi.comrjptonline.orgmjpms.intandfonline.commfa.org Preparative high-speed countercurrent chromatography (HSCCC) has also been successfully applied for the isolation and purification of bioactive components from Rubia cordifolia extracts. phcogrev.com

Researchers have developed specific methods for the isolation and purification of RA-series peptides, often involving multiple chromatographic steps guided by spectroscopic analysis to track the target compounds. phcogrev.comnih.govresearchgate.netrjptonline.orgmjpms.intandfonline.com

Hypothesized Biosynthetic Pathways for RA-series Peptides in Rubia Plants

The biosynthesis of RA-series peptides in Rubia plants is an area of ongoing research. Plant peptides, including cyclic peptides, are often synthesized through ribosomal pathways followed by post-translational modifications (RiPPs). rsc.orgmdpi.com This process involves the transcription of a gene encoding a precursor peptide, followed by ribosomal translation and subsequent enzymatic modifications that can include cyclization, methylation, and the formation of unique linkages like the cycloisodityrosine core. mdpi.com

While the specific enzymatic machinery and detailed steps involved in the biosynthesis of RA-series peptides have not been fully elucidated, it is hypothesized that they are produced via such ribosomally synthesized and post-translationally modified peptide pathways. rsc.org The presence of modified amino acids like N-methylated tyrosine and the complex bicyclic structure strongly suggest a RiPP biosynthetic route rather than a non-ribosomal peptide synthesis pathway.

Studies on related cyclic peptides and the identification of possible precursor molecules, such as O-seco-RA-V, which is a monocyclic peptide isolated from Rubia cordifolia, provide clues about the potential biosynthetic steps involved in the formation of the bicyclic structures. researchgate.netnih.gov The formation of the cycloisodityrosine unit, a key feature of RA-series peptides, likely involves oxidative coupling of tyrosine residues, a process that is known to occur in the biosynthesis of other natural products containing similar diaryl ether linkages.

Research into identifying the genes and enzymes responsible for the cyclization, methylation, and cycloisodityrosine formation in Rubia species is crucial for a complete understanding of the biosynthetic pathway of RA-VII and other RA-series peptides. Isolation of endophytes from RA-producing Rubia plants has also suggested a potential role of microbial symbionts in the production of these compounds, although the primary biosynthetic route is believed to be plant-based. rsc.org

Chemical Synthesis and Analog Design Strategies for Ra Vii

Total Synthesis Approaches for RA-VII

Total synthesis of RA-VII and its core cycloisodityrosine unit has been a key area of investigation, employing various strategies to construct its intricate bicyclic framework. researchgate.netacs.org

Intramolecular Phenolic Oxidative Coupling in Cycloisodityrosine Synthesis for RA-VII

One of the early approaches to the total synthesis of the cycloisodityrosine core of RA-VII involved an intramolecular phenolic oxidative coupling reaction to form the diphenyl ether linkage. researchgate.netnih.gov This method was utilized by Inoue and co-workers in the first total synthesis of the cycloisodityrosine of RA-VII. researchgate.netnih.gov Their approach involved treating a protected dipeptide with N-terminal 3,5-dichloro-N-methyl-L-tyrosine and C-terminal 3,5-dibromo-N-methyl-L-tyrosine with thallium(III) nitrate, which yielded a cyclic intermediate, albeit in low yield, followed by reduction to obtain the cycloisodityrosine. researchgate.netnih.gov

Development of Synthetic Methodologies from L-Tyrosine Derivatives for RA-VII Core Structures

Efficient methods for synthesizing cycloisodityrosines from commercially available L-tyrosine derivatives have been developed. researchgate.netnih.govresearchgate.net These methodologies are crucial for providing access to the 14-membered cycloisodityrosine core structure found in RA-series peptides. researchgate.netnih.govresearchgate.net The formation of the diphenyl ether linkage is a critical step in the synthesis of cycloisodityrosines, and various methods have been explored to achieve this linkage while minimizing epimerization of the C-terminal tyrosine. researchgate.netnih.govresearchgate.net

Rational Design and Synthesis of RA-VII Analogues

The design and synthesis of RA-VII analogues are undertaken to explore the relationship between their chemical structure and biological activity. researchgate.netnih.govnih.gov This involves modifying different parts of the RA-VII molecule to understand the contribution of specific residues and structural features to its activity. researchgate.netnih.govnih.govnih.gov

Exploration of Structure-Activity Relationships via RA-VII Analogue Synthesis

Synthesizing RA-VII analogues with modified cycloisodityrosines or other amino acid residues allows for the exploration of structure-activity relationships (SAR). researchgate.netnih.govnih.gov By systematically altering the structure and evaluating the biological activity of the resulting analogues, researchers can gain insights into which parts of the molecule are essential for its function. nih.govnih.gov Studies have involved modifying the cycloisodityrosine moiety and replacing amino acid residues at different positions within the peptide ring. researchgate.netnih.govnih.gov

Synthesis and Bioactivity of Glycine-Substituted RA-VII Analogues

The synthesis of RA-VII analogues where alanine (B10760859) residues are replaced by glycine (B1666218) has been reported to investigate the role of specific amino acid side chains. nih.gov For instance, analogues where one of the three alanine residues in RA-VII was replaced by a glycine residue were synthesized. nih.gov These analogues were prepared by linking the cycloisodityrosine unit, obtained through degradation of natural RA-VII, to different glycine-containing tetrapeptides, followed by macrocyclization. nih.gov Evaluation of the bioactivity of these glycine-substituted analogues provides data on the importance of the methyl groups of alanine residues for maintaining the bioactive conformation and activity. nih.gov

Design and Synthesis of Bridged RA-VII Peptide Analogues

The design and synthesis of bridged peptide analogues of RA-VII have been pursued to restrict conformational freedom and investigate the impact on biological activity. thieme-connect.com One approach involved the synthesis of a bridged peptide analogue where the α carbons of residues 1 and 4 were linked by a tetramethylene chain. thieme-connect.com This analogue was synthesized via a ring-closing metathesis reaction of a suitably modified RA-VII precursor, [l-2-allylglycine-1, l-2-allylglycine-4]RA-VII, followed by hydrogenation of the resulting olefinic compound. thieme-connect.com

Research findings on this specific bridged analogue indicated a significant reduction in cytotoxic activity compared to natural RA-VII. thieme-connect.com For instance, the analogue showed much weaker activity against human promyelocytic leukemia HL-60 cells and human colon carcinoma HCT-116 cells. thieme-connect.com This reduced activity was hypothesized to be related to differences in the orientation of the Tyr-6 phenyl ring plane between the analogue and RA-VII, as suggested by conformational analysis. thieme-connect.com

Another strategy for analogue synthesis involves modifying the cycloisodityrosine core or other amino acid residues. nih.govnih.govresearchgate.net For example, analogues where alanine residues were replaced by glycine have been synthesized to study the importance of methyl groups at specific positions. nih.gov Studies on glycine-containing analogues revealed that the methyl groups at Ala-2 and Ala-4 are likely essential for the bioactive conformation, while the methyl group at D-Ala-1 is not. nih.gov

Further analogue design has explored modifications to the tyrosine side chains and the incorporation of aromatic amino acids at residue 2. nih.govx-mol.netfigshare.com The synthesis of tyrosine-5 fluorinated analogues, for instance, involved preparing atropisomeric fluorocycloisodityrosines and coupling them with a tetrapeptide segment, followed by macrocyclization. x-mol.net Cytotoxicity evaluation of these fluorinated analogues showed varied activity depending on the fluorine orientation. x-mol.net

Backbone Transformation Studies in RA-VII (e.g., Thionation)

Backbone transformation studies, such as thionation, have been conducted on RA-VII to explore modifications of the peptide bonds and their effects on structure and activity. dntb.gov.uaresearchgate.netrsc.org Thionation involves the conversion of a carbonyl group (C=O) in an amide bond to a thiocarbonyl group (C=S), resulting in a thioamide linkage. researchgate.net

Studies on the thionation of RA-VII have utilized reagents like Davy reagent methyl or Davy reagent p-tolyl. researchgate.netrsc.org These reactions can yield various thionopeptides, including mono- and bis(thioamide) derivatives, depending on the reaction conditions and time. researchgate.netrsc.org For example, thionation of RA-VII (1) with Davy reagent methyl can produce [Tyr-6-Ψ(CS-NH)-D-Ala-1]RA-VII (8), [D-Ala-1-Ψ(CS-NH)-Ala-2; Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII (9), [Ala-2-Ψ(CS-NH)-Tyr-3; Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII (10), and known analogues like [Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII (4) and [Tyr-3-Ψ(CS-NH)-Ala-4; Tyr-6-Ψ(CS-NH)-D-Ala-1]RA-VII (5). researchgate.netrsc.org

Detailed research findings from thionation studies include the analysis of the resulting thionopeptides using techniques like X-ray crystallography and NMR spectroscopy to understand their structures and conformations. dntb.gov.uarsc.org For instance, the X-ray crystal structure of [Tyr-3-Ψ(CH₂NH)-Ala-4]RA-VII, a reduced thionopeptide derivative, has been determined. dntb.gov.uaresearchgate.net NMR studies have indicated that some thionated analogues can adopt conformations similar to the natural peptide, while others may exhibit different conformational preferences within the macrocycle. rsc.org The presence of a thioamide carbon and its adjacent carbon can be identified by characteristic shifts in their ¹³C NMR resonances compared to the parent peptide. rsc.org

Thionation also offers a route for further chemical transformations due to the different reactivity of thioamide bonds compared to normal peptide bonds. rsc.org For example, a thionopeptide like [Tyr-3-Ψ(CS-NH)-Ala-4]RA-VII (4) can be reduced with nickel borohydride (B1222165) to yield a reduced peptide (11). researchgate.net

Molecular Mechanisms of Action of Ra Vii

Ribosomal Inhibition and Eukaryotic Protein Synthesis Disruption by RA-VII

RA-VII is recognized as a potent inhibitor of eukaryotic protein synthesis. nih.govnih.gov Its mechanism of action centers on the disruption of the elongation phase of translation, a critical process for polypeptide chain extension. This inhibition is achieved through a multi-faceted interaction with the ribosome and key translation factors. nih.gov

RA-VII, as a derivative of bouvardin (B1209253), is understood to directly target the eukaryotic 80S ribosome. nih.gov The primary site of action for this class of inhibitors is the ribosome itself, where they interfere with the binding and function of translation factors. nih.govmpg.de This interaction physically obstructs the intricate conformational changes and movements within the ribosome that are necessary for protein synthesis to proceed. nih.gov Specifically, compounds like RA-VII are thought to impede the accommodation of translation factors on the ribosome, effectively stalling the elongation cycle. nih.gov

The inhibitory effect of RA-VII on protein synthesis is specifically linked to its modulation of the eukaryotic elongation factor 2 (eEF2). nih.gov eEF2 is a crucial GTPase that catalyzes the translocation step of elongation. uniprot.org During this step, the ribosome moves one codon down the mRNA, a process that requires the energy from GTP hydrolysis. uniprot.org By interfering with the ribosome, RA-VII disrupts the normal function of eEF2, preventing the successful translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome. nih.govnih.gov This leads to a halt in the elongation of the polypeptide chain.

The catalytic activity of eEF2 is its ribosome-dependent hydrolysis of GTP. nih.gov This GTPase activity is essential for providing the energy required for the large-scale conformational changes in the ribosome during translocation. embopress.org The GTPase-associated center on the large ribosomal subunit, which includes the highly conserved sarcin-ricin loop (SRL), plays a critical role in activating GTP hydrolysis by eEF2. nih.govembopress.org By binding to the ribosome and interfering with the eEF2 binding site, RA-VII indirectly inhibits this crucial GTPase activity. This prevention of GTP hydrolysis stalls eEF2 in a ribosome-bound state, thereby arresting the translocation process.

The translation elongation cycle relies on the binding of eEF2 in its GTP-bound state to the pre-translocational ribosome, followed by GTP hydrolysis which leads to its release in the GDP-bound state. embopress.orgpnas.org Some ribosomal inhibitors are known to function by locking elongation factors onto the ribosome, preventing their dissociation and thus blocking the cycle. For example, the antibiotic sordarin stabilizes eEF2 on the ribosome. embopress.org It is proposed that RA-VII may act through a similar mechanism, effectively stabilizing the GTP•eEF2 complex on the ribosome. This stabilization prevents the conformational changes associated with GTP hydrolysis and factor release, leading to an irreversible halt in protein synthesis elongation. nih.gov

RA-VII Mediated Cellular and Subcellular Responses

Beyond its effects on protein synthesis, RA-VII also directly influences the structure and stability of the cellular cytoskeleton, specifically the actin filaments.

RA-VII has been shown to directly interact with filamentous actin (F-actin), causing significant conformational changes and promoting filament stabilization. nih.gov This interaction alters the normal dynamics of the actin cytoskeleton, which is crucial for processes like cell division and motility. nih.govh1.co Experimental evidence demonstrates that RA-VII causes a conformational change in F-actin, which in turn leads to the stabilization of actin filaments. nih.gov This effect is observed through enhanced binding of fluorescently labeled phalloidin and altered signals in surface plasmon resonance experiments, indicating a structural modification of the actin polymer. nih.gov The stabilization of actin filaments disrupts cytokinesis, leading to a G2 phase arrest in the cell cycle. nih.gov

Table 1: Experimental Evidence for RA-VII's Effect on F-actin

| Experimental Method | Observation | Implication | Source |

|---|---|---|---|

| Fluorescence Microscopy | Enhanced fluorescence intensity of FITC-phalloidin bound to F-actin in the presence of RA-VII. | RA-VII induces a conformational change in F-actin that increases its affinity for phalloidin. | nih.gov |

| Surface Plasmon Resonance | The signal of F-actin was modified by RA-VII. | Direct interaction and structural modification of F-actin by RA-VII. | nih.gov |

Table 2: List of Compounds Mentioned | Compound Name | | | :--- | | RA-VII | | Bouvardin | | Guanosine triphosphate (GTP) | | Guanosine diphosphate (GDP) | | Fluorescein isothiocyanate (FITC)-phalloidin | | Sordarin |

RA-VII Induced G2 Cell Cycle Arrest

RA-VII, a cyclic depsipeptide, demonstrates a significant impact on cell proliferation by inducing cell cycle arrest at the G2 phase. nih.gov This mechanism is not primarily driven by DNA damage pathways but rather by a direct interaction with the cellular cytoskeleton, specifically the actin filaments. Research has shown that RA-VII's mode of action involves the inhibition of cytokinesis, the final stage of cell division where the cytoplasm of a single cell is divided to form two daughter cells. nih.gov

In laboratory studies using L1210 leukemia cells, RA-VII was observed to inhibit proliferation and cause G2 arrest in a concentration-dependent manner. nih.gov Further investigation in PC12 cells treated with RA-VII revealed the formation of rounded, binucleated cells, which is a clear indicator of failed cytokinesis. nih.gov

Enhanced Phalloidin Binding : Treatment with RA-VII increases the fluorescence intensity of FITC-phalloidin that is bound to F-actin. This suggests that RA-VII induces a conformational change in F-actin, making it more accessible or amenable to phalloidin binding. nih.gov

Surface Plasmon Resonance : Experiments using surface plasmon resonance confirmed that RA-VII directly modifies the F-actin signal. nih.gov

Collectively, these findings indicate that RA-VII causes a conformational change and stabilization of actin filaments. nih.gov This disruption of normal actin dynamics interferes with the formation and function of the contractile ring, which is essential for cytokinesis, leading to G2 cell cycle arrest. nih.gov

Table 1: Experimental Findings on RA-VII Induced G2 Arrest

| Cell Line | RA-VII Concentration | Observed Effect | Implied Mechanism |

|---|---|---|---|

| L1210 | 0.1-100 nM | Concentration-dependent inhibition of proliferation and G2 arrest. nih.gov | Cell Cycle Inhibition |

| PC12 | 10 nM | Changed cell shape to round with binucleation. nih.gov | Inhibition of Cytokinesis |

| In vitro | Not Specified | Enhanced fluorescence of FITC-phalloidin bound to F-actin. nih.gov | Conformational change of F-actin |

| In vitro | Not Specified | Modification of F-actin signal in surface plasmon resonance experiments. nih.gov | Stabilization of actin filaments |

Potential for Angiogenesis Inhibition within RA-series Peptides (as demonstrated by RA-V)

Within the RA-series of cyclopeptides, RA-V has been identified as having potent anti-tumor and anti-angiogenic activities. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov The potential of RA-V to inhibit angiogenesis is linked to its demonstrated ability to interfere with key processes involved in cancer cell metastasis, which share common mechanisms with angiogenesis, such as cell adhesion, migration, and degradation of the extracellular matrix (ECM). nih.gov

Research on human breast cancer cell lines (both ER-positive MCF-7 and ER-negative MDA-MB-231) has elucidated the anti-metastatic, and by extension, anti-angiogenic properties of RA-V. nih.gov The compound was found to significantly inhibit cell adhesion and migration. nih.gov The molecular mechanisms underlying this inhibition involve the downregulation of several key proteins that are crucial for both cell invasion and the formation of new blood vessels:

Adhesion Molecules : RA-V reduces the expression of vascular cell adhesion molecule (VCAM) and intercellular adhesion molecule (ICAM). nih.gov

Matrix Degrading Enzymes : The activities and expression of matrix metalloproteinases (MMPs) and the urokinase-type plasminogen activator (uPA) were inhibited by RA-V. nih.gov These enzymes are essential for degrading the ECM, allowing endothelial cells to migrate and form new vessels. nih.gov

Signaling Pathways : The anti-angiogenic potential of RA-V is also attributed to its inhibition of the PI3K/AKT and NF-κB signaling pathways, which are involved in cell survival, proliferation, and angiogenesis. nih.gov

By inhibiting these fundamental processes and pathways, RA-V demonstrates a clear potential to disrupt the angiogenic cascade, suggesting that other peptides within the RA-series may hold similar therapeutic possibilities. nih.govchimia.ch

Table 2: Effects of RA-V on Markers Related to Angiogenesis and Metastasis

| Target Molecule/Process | Effect of RA-V Treatment | Role in Angiogenesis/Metastasis |

|---|---|---|

| Cell Adhesion & Migration | Significantly inhibited. nih.gov | Essential for cell movement and invasion. |

| VCAM & ICAM | Reduced expression. nih.gov | Mediate cell-cell and cell-matrix adhesion. |

| MMPs & uPA | Inhibited activity and expression. nih.gov | Degrade the extracellular matrix to allow cell migration. |

| PI3K/AKT Pathway | Inhibited. nih.gov | Promotes cell survival, proliferation, and angiogenesis. |

| NF-κB Pathway | Inhibited. nih.gov | Regulates expression of pro-inflammatory and pro-angiogenic factors. |

Preclinical Pharmacological Efficacy of Ra Vii As an Antitumor Agent

In Vitro Cytotoxic Activity of RA-VII

In vitro studies have evaluated the ability of RA-VII to inhibit the growth and induce death of various cancer cell lines. These studies provide insights into the direct cellular effects of the compound.

Efficacy of RA-VII against P-388 Leukemia Cells

RA-VII has shown potent cytotoxicity against P-388 leukemia cells. Studies have indicated that RA-VII can significantly inhibit the proliferation of these cells. For instance, one study evaluating aromatic ring substituent modified RA derivatives noted that RA-VII itself had an IC50 value of 0.0013 µg/ml against P-388 leukemia cells nih.gov. Methylated analogues of RA-VII showed much weaker cytotoxicity against P-388 leukemia cells compared to the parent compound nih.gov. Additionally, epimers of RA-VII demonstrated very weak cytotoxicity on P-388 leukemia cells, potentially due to conformational differences from the parent compound figshare.com.

Table 1: Cytotoxicity of RA-VII and Analogues against P-388 Leukemia Cells

| Compound | IC50 (µg/ml) | Reference |

| RA-VII | 0.0013 | nih.gov |

| Penta-N-methyl RA-VII | Much weaker | nih.gov |

| Hexa-N-methyl RA-VII | Much weaker | nih.gov |

| [l-Ala-1]RA-VII | Very weak | figshare.com |

| [d-Ala-2]RA-VII | Very weak | figshare.com |

| [d-Ala-1]RA-VII epimer | Very weak | figshare.com |

| [l-Ala-2]RA-VII epimer | Very weak | figshare.com |

| [d-Ala-4]RA-VII epimer | Very weak | figshare.com |

| [l-Ala-4]RA-VII epimer | Very weak | figshare.com |

| [d-Tyr-6]RA-VII epimer | Very weak | figshare.com |

| [l-Tyr-6]RA-VII epimer | Very weak | figshare.com |

| Thiolacetate (analogue of RA-III) | ~15-50 times more toxic than [Cys2]-RA-VII | clockss.org |

| [Cys2]-RA-VII | ~15-50 times less toxic than thiolacetate | clockss.org |

Note: "Much weaker" and "Very weak" indicate significantly higher IC50 values compared to RA-VII, as reported in the respective studies.

Cytotoxicity of RA-VII in SGC-7901 Human Gastric Adenocarcinoma Cells

Research on RA-VII's direct cytotoxicity against SGC-7901 human gastric adenocarcinoma cells was not explicitly found in the provided search results. However, studies on other compounds have utilized SGC-7901 cells to evaluate cytotoxic effects. For example, imperatorin (B1671801) induced a dose-dependent growth inhibition in SGC-7901 cells with an IC50 of 62.6 µM jbuon.com. Arsenic trioxide and hydroxycamptothecin also exhibited significant cytotoxicity on SGC-7901 cells with reported IC50 values wjgnet.com. Strophalloside significantly inhibited SGC-7901 cell proliferation in a dose- and time-dependent manner and induced apoptosis mdpi.com. While these studies demonstrate the responsiveness of SGC-7901 cells to cytotoxic agents, specific data on RA-VII's IC50 for this cell line was not available in the search results.

Antitumor Activity of RA-VII against A-549 Human Non-Small Cell Lung Carcinoma Cells

Effects of RA-VII on Hela Human Cervical Carcinoma Cells

Similar to SGC-7901 and A-549 cells, direct research detailing the specific effects and IC50 of RA-VII on HeLa human cervical carcinoma cells was not found in the provided search results. HeLa cells are frequently used to assess the cytotoxic effects of various compounds phcog.commdpi.comnih.govfrontiersin.org. Studies on other agents, such as extracts of Rosa damascena nih.govresearchgate.net and a rhopaladins analog frontiersin.org, have reported IC50 values and mechanisms of action in HeLa cells, indicating their sensitivity to cytotoxic insults. However, specific data for RA-VII's activity against HeLa cells was not available in the search results.

In Vivo Antitumor Activity of RA-VII in Murine Xenograft Models

Beyond in vitro studies, the antitumor efficacy of RA-VII has also been investigated in living systems, particularly in murine models bearing human or murine cancer cells.

Antitumor Effects of RA-VII in L1210 Leukemia Models

RA-VII has demonstrated significant antitumor activity in the L1210 murine leukemia model. L1210 leukemia is a widely used model for evaluating the in vivo efficacy of potential anticancer agents nih.govliposomes.canih.govaacrjournals.org. RA-VII is reported to exhibit significant activity against L1210 leukemia medchemexpress.com. While detailed data on tumor growth inhibition or survival rates specifically for RA-VII in L1210 models were not extensively provided in the immediate search snippets, the mention of its significant activity in this model medchemexpress.com aligns with its known properties as an antitumor agent. Studies on other compounds in the L1210 model often evaluate the increase in lifespan (ILS) of treated mice compared to control groups nih.govaacrjournals.org.

Table 2: In Vivo Antitumor Activity of RA-VII in L1210 Leukemia Models

| Model | Treatment | Key Finding | Reference |

| Murine L1210 Leukemia | RA-VII | Exhibits significant activity | medchemexpress.com |

Efficacy of RA-VII against B-16 Melanoma Models

Inhibition of Colon 38 Carcinoma by RA-VII

RA-VII has been reported to exhibit significant activity against Colon 38 carcinoma. medchemexpress.comresearchgate.net While detailed experimental data specifically on the inhibition of Colon 38 carcinoma by RA-VII were not extensively provided in the reviewed search results, its activity against this murine colon adenocarcinoma model is acknowledged in summaries of its preclinical efficacy. medchemexpress.comresearchgate.net Preclinical studies involving Colon 38 carcinoma are commonly used to evaluate the effectiveness of new antitumor agents by measuring tumor growth inhibition and other relevant parameters. [Search Result 7 from turn 2]

Structure Activity Relationship Studies of Ra Vii and Its Analogues

Functional Role of the Cycloisodityrosine Moiety in RA-VII Bioactivity

The 14-membered cycloisodityrosine unit is considered a core structure and essential for the cytotoxic activity of RA-series peptides. This moiety is formed by an ether linkage between two tyrosine residues. It not only influences the conformation of the 18-membered macrocycle within the peptides but also appears to directly participate in the expression of activity. nih.gov Modifications to the cycloisodityrosine moiety, such as altering the electron density of the phenyl rings or introducing fluorine atoms, have been explored to understand their impact on cytotoxic activity. nih.govresearchgate.net For example, analogues with fluorination at specific positions of the Tyr-5 residue within the cycloisodityrosine unit showed varied cytotoxic activities compared to RA-VII. dntb.gov.ua An aza-cycloisodityrosine analogue, where a nitrogen atom replaces a carbon in the ring, also showed significant but weaker cytotoxic activity compared to RA-VII. nih.gov The highly strained nature of the 14-membered ring in the cycloisodityrosine unit is thought to be important for maintaining a specific beta-turn structure essential for antitumor activity. jst.go.jp

Importance of Specific Amino Acid Residues in RA-VII for Cytotoxicity

The amino acid composition and sequence of RA-VII and its analogues play a significant role in their cytotoxic activity. Studies involving the replacement of specific amino acid residues have provided insights into their importance. For instance, the methoxy (B1213986) group at residue 3 has been identified as essential for potent cytotoxic activity. nih.govresearchgate.net

Impact of Alanine (B10760859) Methyl Groups (Ala-2, Ala-4, D-Ala-1) on RA-VII Conformation and Activity

RA-VII contains three alanine residues: D-Ala-1, Ala-2, and Ala-4. Studies involving the replacement of these alanine residues with glycine (B1666218) have highlighted the importance of their methyl groups. Replacing Ala-2 or Ala-4 with glycine significantly impacts the cytotoxic activity, suggesting that the methyl groups at these positions are crucial for establishing the bioactive conformation. nih.gov In contrast, replacing D-Ala-1 with glycine resulted in an analogue that showed the highest cytotoxic activity among the glycine-substituted analogues and had conformer structures very similar to natural RA-VII, suggesting the methyl group at D-Ala-1 is not essential for the bioactive conformation. nih.gov This indicates differential roles for the methyl groups at these positions in maintaining the active conformation and contributing to cytotoxicity.

Conformational Analysis of RA-VII and Analogues in Relation to Biological Activity

Conformational analysis is critical for understanding the SAR of RA-VII. Spectroscopic techniques, such as NMR and CD, along with computational methods like molecular dynamics and mechanics calculations, have been used to study the conformations of RA-VII and its analogues in solution. jst.go.jp These studies have revealed that RA-VII exists in different conformers in solution. jst.go.jp The main populated conformer of RA-VII exhibits a typical type II beta-turn structure, which is similar to its crystal structure. jst.go.jp The presence of the rigid 14-membered cycloisodityrosine structure is thought to enforce beta-turn structures centered on specific residues. psu.edu

Modifications to the RA-VII structure can lead to significant changes in its conformation, which in turn affect its biological activity. For example, an N-methyl derivative of RA-VII showed reduced biological activity, which may be attributed to a weaker population of the active conformer in solution. jst.go.jpcapes.gov.br The N-methyl group at Tyr-5 is considered necessary for the peptides to preferentially adopt the active conformation. researchgate.netnih.govresearchgate.net The orientation of the phenyl rings of Tyr-5 and/or Tyr-6 also has a significant effect on cytotoxic activity. nih.govresearchgate.net Analogues with restricted conformational freedom due to structural modifications have shown weaker cytotoxic activity, further emphasizing the importance of specific conformational states for biological activity. dntb.gov.ua

Interactive Data Table: Cytotoxicity of RA-VII and Glycine Analogues

| Compound | IC50 (HL-60 cells) | IC50 (HCT-116 cells) | Note |

| RA-VII | - | - | Parent compound |

| [Gly-1]RA-VII | Significant | Significant | Showed highest cytotoxic activity nih.gov |

| [Gly-2]RA-VII | Reduced | Reduced | Methyl group at Ala-2 essential nih.govnih.gov |

| [Gly-4]RA-VII | Reduced | Reduced | Methyl group at Ala-4 essential nih.govnih.gov |

Note: Specific IC50 values for RA-VII and its glycine analogues against HL-60 and HCT-116 cells were mentioned as "significant" or "reduced" in the source nih.gov, but precise numerical data for RA-VII itself in these cell lines were not provided in this specific source. Other sources provide IC50 values for RA-VII and analogues against different cell lines, which are not directly comparable for this specific table focusing on the glycine analogues from source nih.gov. RA-XXV and RA-XXVI, des-N-methyl congeners of RA-VII and deoxybouvardin (B1200550), showed cytotoxic activity against HL-60 and HCT-116 cells with IC50 values in the nM range. researchgate.net

Toxicological Assessment and Clinical Development of Ra Vii

Preclinical Toxicology Studies Pertaining to RA-VII

Information specifically detailing preclinical toxicology studies of RA-VII was not available in the consulted sources. Preclinical toxicology studies are a standard part of drug development, designed to evaluate the potential harmful effects of a substance on living organisms before human trials. These studies typically involve in vitro techniques and animal models to identify potential safety concerns and assess toxicity. criver.com Key aspects evaluated in preclinical toxicology can include acute toxicity, repeat-dose toxicity, developmental and reproductive toxicity, and genotoxicity. criver.com While the importance of such studies for anticancer agents is well-established, specific findings for RA-VII were not found.

Future Research Directions and Therapeutic Advancement of Ra Vii

Further Elucidation of Undiscovered Molecular Pathways and Targets of RA-VII Action

While RA-series peptides are believed to inhibit protein synthesis by interacting with the 80S ribosomal subunit, thereby impeding tRNA translocation, further research is needed to fully elucidate all the molecular pathways and targets of RA-VII action. researchgate.netnih.gov Studies on other natural compounds with anticancer activity highlight the complexity of cellular signaling networks involved in cancer progression, such as the MAPK, PI3K/AKT, STAT3, and NF-κB pathways, which are often dysregulated in cancer cells and contribute to survival, angiogenesis, and metastasis. researchgate.net Elucidating how RA VII interacts with these or other undiscovered pathways could reveal novel therapeutic opportunities and provide a more comprehensive understanding of its mechanism of action. For instance, studies on Raddeanin A (RA), another natural compound, have shown it can affect the PI3K/AKT/mTOR pathway and induce apoptosis and autophagy in cancer cells. researchgate.net Further research could explore if this compound influences similar or distinct pathways.

Advanced Rational Design for Enhanced Efficacy and Selectivity of RA-VII Analogues

The core structure of RA-series bicyclic peptides, including this compound, is the 14-membered cycloisodityrosine. researchgate.net The remarkable stability and enzymatic resistance of natural cyclic peptides like this compound have inspired the design and chemical synthesis of analogues based on their cyclic frameworks. nih.gov Artificially synthesized cyclic peptides can be designed with specific sequences to investigate structure-function relationships. nih.gov Future research will likely focus on advanced rational design strategies to create RA-VII analogues with enhanced efficacy and selectivity. This could involve modifying the cycloisodityrosine core or other parts of the peptide structure to improve binding affinity to specific targets, enhance cellular uptake, or reduce off-target effects. Computational methods, such as molecular docking and dynamics simulations, can play a crucial role in the rational design and evaluation of such analogues, allowing for the screening of potential candidates and the prediction of their interactions with target proteins. nih.gov This approach has been applied to the design of analogues for other compounds to improve potency and selectivity. elifesciences.orgnih.gov

Investigation of Combination Therapeutic Strategies Involving RA-VII

Combination therapy is a cornerstone of modern cancer treatment, aiming to target multiple pathways simultaneously to enhance efficacy and overcome resistance. nih.goviiarjournals.org Given the potential of this compound as an antitumor agent, investigating its use in combination with other therapeutic agents represents a significant future research direction. This could involve combining this compound with conventional chemotherapies, targeted therapies that address specific molecular alterations in cancer cells, or immunotherapies. Research in other disease areas, such as rheumatoid arthritis, has shown the benefits of combination therapies targeting different inflammatory pathways. openaccessjournals.comopenaccessjournals.com Studies would be needed to identify synergistic combinations, understand the underlying mechanisms of interaction, and evaluate the efficacy of such combinations in preclinical models.

Development of Novel Drug Delivery Systems for RA-VII and its Derivatives

The delivery of peptide-based drugs like this compound can be challenging due to factors such as stability, permeability, and targeted delivery to tumor sites. Novel drug delivery systems (NDDS) offer promising solutions to overcome these limitations. bio-conferences.orgbiomedpharmajournal.orgnih.gov Future research should focus on developing advanced delivery systems specifically for this compound and its derivatives. This could include the use of nanoparticles, liposomes, micelles, or other nanocarriers that can encapsulate the peptide, protect it from degradation, prolong its circulation time, and facilitate targeted delivery to cancer cells or the tumor microenvironment. bio-conferences.orgbiomedpharmajournal.orgnih.gov Targeted delivery can ensure a higher concentration of the therapeutic agent at the site of action, potentially improving efficacy and reducing systemic toxicity. nih.gov Research in NDDS for other conditions like rheumatoid arthritis has shown the potential of liposomes and nanoparticles for targeted therapy and improved drug delivery. bio-conferences.orgbiomedpharmajournal.orgresearchgate.net

Exploration of RA-VII for Broader Oncological Applications

While this compound has been investigated for its antitumor activity, further research is warranted to explore its potential applications in a broader range of cancer types. Its mechanism of action, potentially involving protein synthesis inhibition and effects on cellular pathways, suggests it could be effective against various malignancies. Preclinical studies evaluating the efficacy of this compound in different cancer cell lines and animal models are crucial to identify new potential indications. Furthermore, understanding the specific molecular characteristics of tumors that are most responsive to this compound could help in patient stratification and the development of personalized treatment strategies. The application of biomarkers in oncology clinical trials is becoming increasingly important for identifying patients who are likely to benefit from targeted therapies. openaccessjournals.com

Q & A

Basic Research Questions

Q. How to formulate a precise and measurable research question for RA VII studies?

- Begin by defining the research problem clearly, ensuring alignment with gaps in existing literature. Avoid vague terms and focus on specificity (e.g., "How does variable X influence mechanism Y in this compound under controlled conditions?"). Test the question for feasibility using pilot studies or simulations, and refine it based on feedback from peers or supervisors .

- Methodological Tip: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope. Ensure it can be addressed via quantitative/qualitative methods, such as hypothesis testing or comparative analysis .

Q. What methodological frameworks are suitable for experimental design in this compound research?

- Adopt a structured approach:

- Define variables : Independent (e.g., dosage, environmental conditions) and dependent variables (e.g., reaction efficiency, biological activity).

- Control groups : Include positive/negative controls to validate results .

- Replication : Design experiments with triplicate measurements to ensure reproducibility .

- Example: For this compound synthesis studies, use factorial designs to test interactions between temperature, catalysts, and reaction time .

Q. How to ensure ethical and FAIR-compliant data collection in this compound studies?

- Follow institutional guidelines for ethical approvals, especially when handling sensitive data or biological samples. Store raw and processed data in repositories with metadata tags (e.g., DOI assignments) to comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Documentation: Maintain detailed lab notebooks with timestamps, instrument calibration records, and anomaly logs to support audit trails .

Advanced Research Questions

Q. How to resolve contradictions between experimental data and existing theoretical models in this compound research?

- Conduct sensitivity analyses to identify variables causing discrepancies. For example, if observed this compound activity conflicts with computational predictions:

- Re-examine assumptions in the model (e.g., solvent effects, stereochemical considerations).

- Validate results using orthogonal techniques (e.g., NMR spectroscopy vs. X-ray crystallography) .

Q. What statistical approaches are recommended for analyzing nonlinear relationships in this compound datasets?

- Use multivariate regression or machine learning models (e.g., random forests) to handle complex interactions. For small datasets, Bayesian inference provides robust uncertainty quantification .

- Example: In this compound pharmacokinetic studies, employ compartmental modeling to analyze dose-response curves with non-Gaussian distributions .

Q. How to design interdisciplinary studies integrating this compound chemistry with computational biology?

- Develop a hybrid workflow:

- Experimental phase : Synthesize this compound derivatives and characterize them via HPLC-MS.

- Computational phase : Use molecular docking simulations to predict binding affinities with target proteins .

Data Management and Reporting

Q. How to structure a research paper on this compound to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

- Follow IMRaD (Introduction, Methods, Results, and Discussion) format:

-

Methods : Detail synthesis protocols, instrumentation (e.g., "this compound was purified using column chromatography with a 3:1 hexane/ethyl acetate gradient"), and statistical software .

-

Results : Use tables to compare yields, purity, and biological activity across experimental conditions (see Table 1).

-

Supporting Information : Include crystallographic data (CIF files) or spectral charts .

Table 1 : Example Data Table for this compound Yield Optimization

Temperature (°C) Catalyst (mol%) Reaction Time (h) Yield (%) Purity (HPLC) 25 5 12 78 99.2 40 10 8 85 98.5

Q. How to address non-reproducible results in this compound studies?

- Investigate potential causes:

- Instrument variability : Recalibrate equipment and standardize protocols.

- Sample contamination : Implement stricter handling procedures (e.g., glovebox use for air-sensitive compounds) .

- Documentation: Publish negative results in repositories like Zenodo to inform the research community .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.